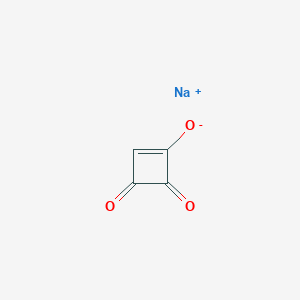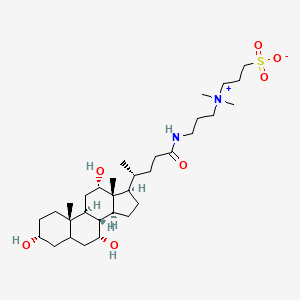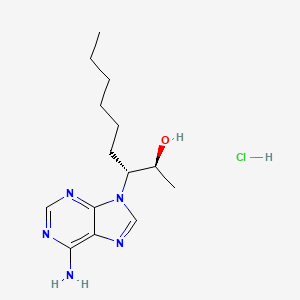
sodium;3,4-dioxocyclobuten-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-cyano-4-phenylpiperidine hydrochloride is commonly synthesized through the cyanation reaction of piperazine compounds. The specific reaction conditions and steps are tailored according to the synthetic scheme being followed .
Industrial Production Methods: In industrial settings, the production of 4-cyano-4-phenylpiperidine hydrochloride involves the use of hydrochloric acid, diethyl ether, dichloromethane, thionyl chloride, toluene, triethylamine, sodium hydride, and other reagents . The process typically includes the cyanation of piperazine derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Major Products Formed:
Substitution Reactions: The products typically include substituted piperidine derivatives.
Reduction Reactions: The major product is 4-aminophenylpiperidine.
Scientific Research Applications
4-cyano-4-phenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-cyano-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in neurotransmitter levels, which may contribute to its antidepressant and sedative effects .
Comparison with Similar Compounds
- 4-phenylpiperidine-4-carbonitrile hydrochloride
- 4-cyano-4-phenylpiperidine hydrochloride
Comparison: 4-cyano-4-phenylpiperidine hydrochloride is unique due to its specific cyano group, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the cyano group allows for unique substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
sodium;3,4-dioxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDNJVXTWPNSA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
carbohydrazide](/img/structure/B7881364.png)


![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)
![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)






